5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
Overview
Description
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is part of the pyrroloquinoline family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in anhydrous toluene. This reaction forms the intermediate amide-acid chloride, which then undergoes intramolecular cyclization through a Friedel-Crafts process to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to inhibit coagulation factors Xa and XIa, which are involved in the blood clotting process .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- 5,6-Dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline
Uniqueness
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical pathways .
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)10-7-13-6-2-4-8-3-1-5-9(10)11(8)13/h1,3,5,7H,2,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXVBECVIDBEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626419 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124730-56-9 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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